3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid
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Overview
Description
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general procedure involves the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized through the borylation of a suitable pyridine derivative. This is often achieved using a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium acetate and a palladium catalyst.
Coupling Reaction: The boronic acid intermediate is then coupled with an appropriate halide under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting proteases and kinases.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The amino and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)pyridine-3-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 3-Pyridinylboronic acid
Uniqueness
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the pyridine ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile building block in organic synthesis. The boronic acid group further enhances its utility in cross-coupling reactions and enzyme inhibition studies.
Properties
Molecular Formula |
C7H9BN2O4 |
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Molecular Weight |
195.97 g/mol |
IUPAC Name |
(5-amino-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)6-5(9)2-4(3-10-6)8(12)13/h2-3,12-13H,9H2,1H3 |
InChI Key |
CITBHQNLNDOHHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(=O)OC)N)(O)O |
Origin of Product |
United States |
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